Cas no 6262-34-6 (Glycine, N-1-naphthalenyl-)

Glycine, N-1-naphthalenyl-, is a specialized organic compound featuring a glycine moiety substituted with a naphthalenyl group at the nitrogen position. This structural modification enhances its utility in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules, such as dyes, pharmaceuticals, and agrochemicals. The naphthalene ring confers improved stability and unique electronic properties, making it valuable for applications requiring aromatic interactions or fluorescence. Its reactivity allows for further functionalization, enabling tailored modifications for specific research or industrial needs. The compound is typically handled under controlled conditions due to its potential sensitivity.
Glycine, N-1-naphthalenyl- structure
Glycine, N-1-naphthalenyl- structure
Product Name:Glycine, N-1-naphthalenyl-
CAS No:6262-34-6
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00455438
CID:437595
PubChem ID:458703
Update Time:2025-08-05

Glycine, N-1-naphthalenyl- Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-1-naphthalenyl-
    • 2-(naphthalen-1-ylamino)acetic acid
    • DTXSID40332554
    • 2-[(naphthalen-1-yl)amino]acetic acid
    • (r)-1-naphthylglycine
    • (1-naphthylamino)acetic acid
    • 2-(1-naphthylamino)acetic acid
    • MFCD00455438
    • 6262-34-6
    • 1-Naphthylaminoacetic acid
    • Oprea1_428122
    • SIVZFLKJXSKCGT-UHFFFAOYSA-N
    • SCHEMBL412396
    • AKOS009233520
    • N-(1-Napthyl)glycine
    • LS-12543
    • N-1-Naphthylglycine
    • 1-naphthylglycine
    • MDL: MFCD00455438
    • Inchi: 1S/C12H11NO2/c14-12(15)8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15)
    • InChI Key: SIVZFLKJXSKCGT-UHFFFAOYSA-N
    • SMILES: OC(CNC1C=CC=C2C=CC=CC=12)=O

Computed Properties

  • Exact Mass: 201.07903
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

Glycine, N-1-naphthalenyl- Pricemore >>

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abcr
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Additional information on Glycine, N-1-naphthalenyl-

Glycine, N-1-naphthalenyl- (CAS No. 6262-34-6): A Comprehensive Overview

Glycine, N-1-naphthalenyl- (CAS No. 6262-34-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines the simplicity of glycine with the aromatic complexity of a naphthalene group. The naphthalenyl moiety attached to the nitrogen atom of glycine introduces intriguing electronic and steric properties, making it a valuable molecule for both academic research and potential therapeutic applications.

The chemical structure of Glycine, N-1-naphthalenyl- consists of a glycine backbone (NH₂CH₂COOH) with a naphthalene ring system attached to the nitrogen atom. This arrangement not only enhances the molecule's stability but also provides a platform for further functionalization. Recent studies have highlighted the importance of such hybrid molecules in drug design, particularly in the development of bioisosteres and lead compounds for various therapeutic targets.

One of the most promising applications of Glycine, N-1-naphthalenyl- lies in its potential as a building block for peptide synthesis. The naphthalene group's aromaticity and planarity make it an ideal candidate for constructing peptidomimetics, which are known for their enhanced stability and bioavailability compared to natural peptides. Researchers have explored the use of this compound in designing inhibitors for proteases, kinases, and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of Glycine, N-1-naphthalenyl-. Quantum mechanical calculations have revealed that the naphthalenyl group significantly alters the electron distribution within the molecule, potentially enhancing its ability to interact with biological targets. These findings have been corroborated by experimental studies, which demonstrate that this compound exhibits moderate to high binding affinity towards several receptor systems.

In addition to its role in drug design, Glycine, N-1-naphthalenyl- has also found applications in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in the development of novel sensors and electronic devices. The aromatic interactions between naphthalene groups contribute to strong intermolecular forces, making these SAMs highly stable under diverse environmental conditions.

From an environmental perspective, recent research has focused on understanding the biodegradation pathways of Glycine, N-1-naphthalenyl-. Studies indicate that this compound undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to ecosystems when properly managed. However, further investigations are required to assess its long-term impact on aquatic and terrestrial environments.

In conclusion, Glycine, N-1-naphthalenyl- (CAS No. 6262-34-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various fields.

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